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molecular formula C11H11ClO2S2 B8332889 2-i-Propylbenzo[b]thiophene-3-sulfonyl chloride

2-i-Propylbenzo[b]thiophene-3-sulfonyl chloride

Cat. No. B8332889
M. Wt: 274.8 g/mol
InChI Key: IIVKEXXSJOANLJ-UHFFFAOYSA-N
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Patent
US05594021

Procedure details

2-i-propylbenzo[b]thiophene-3-sulfonyl chloride compound was prepared by the method of Example 40B with DMF (5.2 mmoles, 0.40 ml), using sulfuryl chloride (4.2 mmoles, 0.34 ml) and 2-i-propylbenzo[b]thiophene (2.1 mmoles, 0.37 g). Flash chromatography (1% ethyl acetate/hexanes) provided 0.17 g (29%) of a yellow solid.
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=O)C.[S:6]([Cl:10])(Cl)(=[O:8])=[O:7].[CH:11]([C:14]1[S:18][C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[CH:15]=1)([CH3:13])[CH3:12]>>[CH:11]([C:14]1[S:18][C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[C:15]=1[S:6]([Cl:10])(=[O:8])=[O:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)(C)C1=CC2=C(S1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C2=C(S1)C=CC=C2)S(=O)(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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